4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Description
4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a synthetic small molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and a benzamide moiety at position 5. This structural framework is common in bioactive compounds targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and cancer cell pathways .
Properties
IUPAC Name |
4-ethoxy-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-26-17-10-8-16(9-11-17)20(25)22-14-18-19(15-6-4-3-5-7-15)23-21-24(18)12-13-27-21/h3-11H,2,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVGQUAEBFJEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[2,1-b][1,3]thiazole derivative in the presence of a palladium catalyst.
Amidation: The final step involves the reaction of the substituted imidazo[2,1-b][1,3]thiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide involves its interaction with specific molecular targets. The imidazo[2,1-b][1,3]thiazole core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Imidazothiazole Cores
Key Observations :
- Substituent Impact: Bromophenyl (12h) and cyanobutyl (12k) groups increase molecular weight but reduce synthetic yield compared to the target compound’s ethoxy group, which may improve solubility .
- Bioactivity: The target’s benzamide moiety aligns with 6a’s sulfonyl group, both critical for enzyme binding. The ethoxy group’s electron-donating effect could enhance π-stacking in IDO1’s hydrophobic pocket, akin to 6a’s dimethylamino group .
- Anticancer Potential: While the target lacks direct data, its imidazothiazole scaffold matches 7b’s thiadiazole core, suggesting possible cytotoxicity via similar mechanisms (e.g., tubulin inhibition) .
Thiazole-Triazole and Benzimidazole Derivatives
Compounds in (9a–9e) feature phenoxymethyl-triazole-thiazole acetamides with varying aryl groups. Compared to the target:
Spatial and Stereochemical Considerations
highlights imidazothiazole-coumarin hybrids where Z/E isomerism (e.g., 7-Z vs. 10-E) dictates antiviral activity. The target’s rigid imidazothiazole core and planar benzamide may restrict conformational flexibility, favoring target engagement over promiscuous binding .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The target’s imidazothiazole core aligns with IDO1 inhibitors (), where the benzamide’s ethoxy group may mimic 6a’s sulfonyl moiety in occupying the heme-binding pocket .
- Anticancer Activity : Thiazole derivatives () with IC50 < 2 μg/mL share structural motifs (e.g., acetylpyridinyl) that induce apoptosis, suggesting the target’s phenyl-imidazothiazole could act similarly .
- Physicochemical Properties : The ethoxy group’s moderate hydrophobicity (clogP ~3.5 estimated) may balance membrane permeability and solubility better than bromophenyl (clogP >4) or polar triazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
